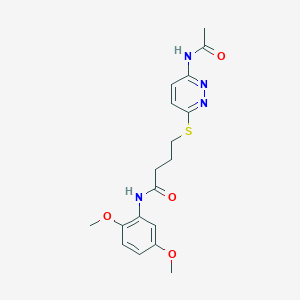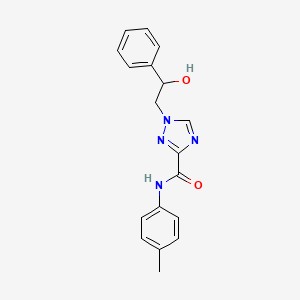
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Dipeptidyl Peptidase IV Inhibition
A novel series of butanamides, including those with structures similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, were found to be potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds showed potential in reducing blood glucose levels, suggesting their application in the treatment of type 2 diabetes (Nitta et al., 2012).
Antioxidant Properties
Research on compounds structurally related to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide revealed their notable antioxidant activities. These compounds were synthesized and assessed for their ability to protect against oxidative stress, a crucial factor in various diseases (Dovbnya et al., 2022).
Antitumor Activity
Several studies have investigated the antitumor activities of butanamide derivatives. These compounds have shown promising results against various cancer cell lines, including human cervical and lung cancer. Their mechanism involves inducing apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Wu et al., 2017).
Anticonvulsant Activity
Research on butanamide derivatives, including those structurally similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, has shown their potential as anticonvulsant agents. These compounds have demonstrated effectiveness in preclinical seizure models, suggesting their use in treating epilepsy (Kamiński et al., 2015).
Antimicrobial Properties
Butanamide derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various microbial species, indicating their potential use in developing new antibiotics (Shelke, 2020).
Neuroprotective Activities
Certain butanamide derivatives, akin to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, exhibit neuroprotective properties. These compounds have been shown to protect neurons against damage from free radicals and may be useful in treating neurodegenerative diseases (González-Muñoz et al., 2011).
Gastric Acid Antisecretory Activity
Some butanamides have been studied for their gastric acid antisecretory activity. These compounds showed potential in inhibiting gastric acid secretion, suggesting their application in treating gastric ulcers and related conditions (Ueda et al., 1991).
properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-14-11-13(25-2)6-7-15(14)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPJVCNLGUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(2-phenyl-1,3-oxazol-4-yl)acetate](/img/structure/B2438448.png)
![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)

![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-methoxybenzamide](/img/structure/B2438455.png)



![4-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2438463.png)

![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)